Bis(triphenylsilyl)chromate 96

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

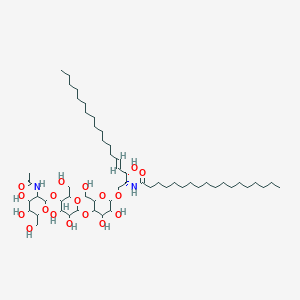

Bis(triphenylsilyl)chromate is a catalyst known for its activity in ethylene polymerization. The catalytic activity increases significantly when the compound is supported on silica–alumina, especially after treatment with an aluminum alkyl. This catalyst enables control over the polymer molecular weight through various factors such as reaction temperature and hydrogen addition, producing polymers with a wide range of melt indices. The active site is hypothesized to be a chromium alkyl bound to the support, with polymerization occurring through monomer insertion into a Cr-C bond (Carrick et al., 1972).

Synthesis Analysis

The synthesis of bis(triphenylsilyl) compounds often involves reactions with other organosilicon compounds. For instance, bis(triphenylsilyl)mercury is prepared from dibenzylmercury and triphenylsilane. This compound decomposes upon heating, yielding mercury, hexaphenyldisilane, and various phenylsilanes through both photolysis and pyrolysis, demonstrating its thermal instability and reactivity (Eaborn et al., 1972).

Molecular Structure Analysis

The molecular structure of related bis(triphenylsilyl) compounds, such as bis(triphenylsilyl)sulfide, has been studied, revealing that these molecules often have significant resistance to hydrolysis and unique structural features. For example, bis(triphenylsilyl)sulfide crystallizes in a monoclinic system with a bent molecular structure and specific bond angles and distances that contribute to its stability and reactivity (Wojnowski et al., 1985).

Chemical Reactions and Properties

Bis(triphenylsilyl) compounds exhibit diverse reactivity patterns. For instance, bis(triphenylsilyl)mercury reacts with hydroxy compounds to produce hydrogen, triphenylsilyl ethers, and mercury, alongside triphenylsilane. This reaction showcases the compound's ability to undergo molecular reactions in contrast to radical reactions observed at higher temperatures in hydrocarbon solvents (Eaborn et al., 1975).

Physical Properties Analysis

Bis(triphenylsilyl) compounds are known for their thermal stability and unique physical properties, such as their aggregation-induced emission characteristics. Studies on similar compounds, such as 2,5-bis(triphenylsilylethynyl)-3,4-diphenylsiloles, have shown that they possess high thermal stability, low HOMO and LUMO energy levels due to electron-withdrawing groups, and exhibit strong blue-green light emission in their nanoparticle suspensions and thin films, which is a result of aggregation-induced emission (Zhao et al., 2011).

Chemical Properties Analysis

The chemical properties of bis(triphenylsilyl)chromate and related compounds are influenced by their molecular structure and the nature of their substituents. For example, the reactivity of bis(triphenylsilyl)mercury towards hydroxy compounds and its decomposition pathways highlight the compound's susceptibility to undergo both radical and molecular reactions depending on the conditions, demonstrating the intricate balance of stability and reactivity in these compounds (Eaborn et al., 1972; Eaborn et al., 1975).

Scientific Research Applications

Ethylene Polymerization : Bis(triphenylsilyl)chromate has been identified as an active catalyst for ethylene polymerization, even without additional treatment or additives. When supported on silica-alumina, its catalytic activity increases significantly. It can produce polymers with a wide range of melt indices, controlled by reaction temperature, hydrogen addition, support type, and reducing agent structure. This suggests its utility in creating specific types of polymers for industrial applications (Carrick et al., 1972).

Organosilicon Compounds : Bis(triphenylsilyl)mercury, prepared from triphenylsilane, decomposes upon heating, yielding various organosilicon compounds such as hexaphenyldisilane. This reaction's products vary depending on the conditions, such as photolysis or pyrolysis, indicating its potential for synthesizing diverse organosilicon compounds (Eaborn et al., 1972).

Organometallic Chemistry : Bis(triphenylsilyl)mercury reacts with hydroxy compounds to produce triphenylsilyl ethers and mercury, among other products. This reaction showcases its application in creating specific organometallic compounds with potential use in various chemical processes (Eaborn et al., 1975).

Synthesis and Catalysis : Bis(triphenylsilyl) and dibenzyl ytterbium complexes have been synthesized and shown to catalyze hydrogenation and hydrosilylation of 1-hexene. This illustrates the compound's role in catalysis and synthesis, offering potential applications in chemical manufacturing (Schuhknecht et al., 2018).

OLED Material Synthesis : Bis(triphenylsilyl)-biphenyl derivatives have been used to synthesize materials for organic light-emitting diodes (OLEDs). These materials demonstrated improved properties like higher glass transition temperatures and stable triplet energies, making them suitable for efficient blue phosphorescent OLEDs (Fan et al., 2013).

Mechanism of Action

Target of Action

Chromium(2+);Oxido(Triphenyl)Silane;Dihydrate, also known as Bis(triphenylsilyl)chromate 96, is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, particularly secondary benzylic and allylic trimethylsilyl ethers .

Mode of Action

This compound interacts with its targets through oxidation reactions . It facilitates the conversion of secondary benzylic and allylic trimethylsilyl ethers to ketones using tert-butyl hydroperoxide . This compound acts as an oxidant, accepting electrons from the reactants and thereby altering their chemical structure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidation of alcohols to corresponding carbonyl compounds . This process is crucial in various chemical reactions and industrial processes. The downstream effects include the production of ketones, which are essential intermediates in many chemical syntheses .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its physical and chemical properties, including its molecular weight and solubility .

Result of Action

The molecular and cellular effects of this compound’s action are the transformation of secondary benzylic and allylic trimethylsilyl ethers into ketones . This transformation is a result of the oxidation reaction facilitated by this compound .

Safety and Hazards

properties

IUPAC Name |

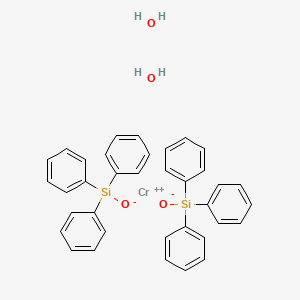

chromium(2+);oxido(triphenyl)silane;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15OSi.Cr.2H2O/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;2*1H2/q2*-1;+2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQXSBLHPWPXGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].O.O.[Cr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34CrO4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1624-02-8 |

Source

|

| Record name | Chromic acid (H2CrO4), bis(triphenylsilyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(triphenylsilyl) chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)